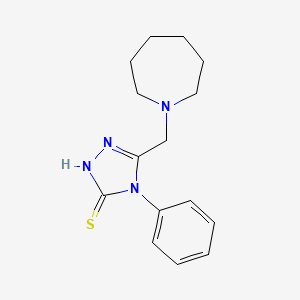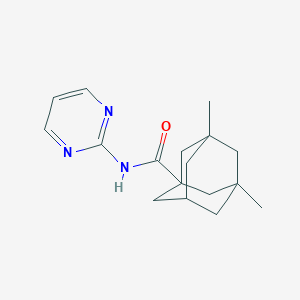
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as Compound X, is a synthetic compound that has been the subject of significant scientific research. This compound has been found to have potential applications in the treatment of various diseases and disorders. In
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X has been found to have potential applications in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound X has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. This compound X has also been shown to have an affinity for various receptors, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects
This compound X has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound X has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to have antioxidant effects and to increase the levels of brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound X has been extensively studied, which means that there is a significant amount of data available on its properties and effects. However, one of the limitations of using this compound X in lab experiments is that it has not yet been tested extensively in clinical trials, which means that its safety and efficacy in humans are not fully understood.
Direcciones Futuras
For research on N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X include further investigating its potential applications, identifying its exact mechanism of action, and developing new synthesis methods.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X is synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylmagnesium bromide to form 2,4-dimethoxyphenyl-2-methoxyphenylmethanol. This intermediate is then reacted with piperazine and carbonyldiimidazole to form this compound X.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-15-8-9-16(19(14-15)27-3)21-20(24)23-12-10-22(11-13-23)17-6-4-5-7-18(17)26-2/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUKNSNBDVIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)

![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5429639.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429649.png)
![4-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5429653.png)
![N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5429656.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5429661.png)
![3-(diphenylmethyl)-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5429663.png)

![7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5429687.png)
